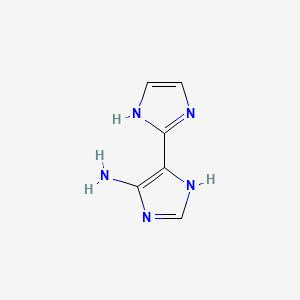

4-Amino-5-(imidazol-2-yl)imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(1H-imidazol-2-yl)-1H-imidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5/c7-5-4(10-3-11-5)6-8-1-2-9-6/h1-3H,7H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXIJXXIZORXIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C2=C(N=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223613 | |

| Record name | 4-Amino-5-(imidazol-2-yl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73371-04-7 | |

| Record name | 4-Amino-5-(imidazol-2-yl)imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073371047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-(imidazol-2-yl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Amino 5 Imidazol 2 Yl Imidazole

Retrosynthetic Analysis and Strategic Precursor Selection

A retrosynthetic analysis of 4-Amino-5-(imidazol-2-yl)imidazole suggests several potential disconnection points. A primary strategy involves the formation of one of the imidazole (B134444) rings from a pre-existing substituted imidazole precursor. This approach hinges on the careful selection of starting materials that already contain a significant portion of the target molecule's framework.

Key precursors for the synthesis of the this compound core could include:

Substituted 2-aminoimidazoles: These compounds can serve as the foundation for the construction of the second imidazole ring. google.com

Diaminomaleonitrile (DAMN): This versatile C4N4 precursor is a common starting point for the synthesis of various nitrogen-containing heterocycles, including purines and imidazoles.

Glyoxal (B1671930) and Ammonia (B1221849): The classic Debus synthesis of imidazoles utilizes glyoxal and ammonia, which could be adapted for the construction of the target molecule, although this would likely involve a multi-step process with challenges in regioselectivity. nih.gov

Development of Novel Synthetic Pathways to this compound

The synthesis of substituted imidazoles has been a subject of extensive research, leading to the development of numerous methodologies. organic-chemistry.orgresearchgate.net

Regioselective Synthesis Approaches

Achieving regioselectivity is a paramount challenge in the synthesis of unsymmetrically substituted imidazoles. For this compound, controlling the position of the amino group and the imidazol-2-yl substituent is crucial.

One potential regioselective approach involves the cyclization of a suitably functionalized precursor where the desired connectivity is pre-determined. For instance, the reaction of a 2-substituted imidazole with a reagent that can introduce the 4-amino and 5-formyl (or equivalent) functionalities in a controlled manner would be a viable strategy. Subsequent condensation with an ammonia source could then form the second imidazole ring.

A novel synthesis of highly substituted imidazoles from electron-withdrawing group-substituted allenyl sulfonamides and amines has been developed, where the regioselectivity is dependent on the substituents on the nitrogen atoms. nih.gov This methodology could potentially be adapted for the synthesis of this compound.

Another approach could involve the use of protecting groups to direct the substitution to the desired positions on the imidazole ring.

Stereochemical Control in Derivative Synthesis

While the parent this compound is achiral, the synthesis of its derivatives, particularly those with substituents on the imidazole rings or the amino group, can introduce stereocenters. Achieving stereochemical control in these cases is essential for the development of compounds with specific biological activities.

For example, if a chiral aldehyde is used in a condensation reaction to form a derivative, the resulting product could be a mixture of diastereomers. Chiral catalysts or auxiliaries can be employed to control the stereochemical outcome of such reactions. The synthesis of imidazol-2-yl amino acids has been achieved using alkane-oxidizing bacteria, demonstrating a biocatalytic approach to stereoselective synthesis. nih.gov

Green Chemistry Principles Applied to this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to minimize environmental impact. scispace.com The application of these principles to the synthesis of this compound and its derivatives is an active area of research.

Key green chemistry approaches include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids. One-pot syntheses of triaryl-imidazoles have been successfully carried out in room temperature ionic liquids. organic-chemistry.org

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. Natural catalysts, such as lemon juice, have been used for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives. scispace.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

One-Pot Reactions: Combining multiple reaction steps into a single pot to reduce solvent usage and purification steps. A one-pot method for the synthesis of highly substituted 5-aminoimidazoles from glyoxals, anilines, and amidines has been reported. rsc.org

Post-Synthetic Derivatization Reactions of the this compound Core

The this compound core possesses several reactive sites that can be targeted for post-synthetic modifications to generate a library of derivatives with diverse properties.

Functionalization of the Amino Group

The primary amino group at the C4 position is a key handle for derivatization. It can undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These functionalization reactions allow for the introduction of a wide range of substituents, which can be used to modulate the physicochemical and biological properties of the parent compound. For instance, derivatization of the amino group is a common strategy in the development of new therapeutic agents.

The table below summarizes some potential derivatization reactions of the amino group:

| Reaction Type | Reagent | Functional Group Introduced |

| Acylation | Acetyl chloride | Acetamide |

| Alkylation | Methyl iodide | Methylamine |

| Schiff Base Formation | Benzaldehyde | Benzylideneamine |

| Urea Formation | Phenyl isocyanate | Phenylurea |

The development of efficient and selective methods for the synthesis and derivatization of this compound is crucial for exploring its full potential in various scientific and technological fields.

Modifications of the Imidazole Rings

The chemical landscape of this compound offers several avenues for structural modification, primarily centered on the reactivity of the N-H protons of the imidazole rings and the influence of the exocyclic amino group. These modifications allow for the synthesis of a diverse library of derivatives with tailored electronic and steric properties.

N-Alkylation and N-Arylation

The presence of acidic N-H protons on both imidazole rings makes them prime targets for N-alkylation and N-arylation reactions. nih.govmdpi.com Direct alkylation can be achieved using various alkyl halides in the presence of a base. The choice of base and reaction conditions can influence the selectivity between mono- and di-alkylation. Due to the different electronic environments of the two imidazole rings—one bearing a strongly electron-donating amino group and the other being analogous to a standard imidazole—regioselectivity can be a significant challenge. Over-alkylation is a common side reaction, often leading to quaternization, which complicates purification, especially in larger-scale preparations. youtube.com

Alternative strategies to control alkylation include using milder alkylating agents or employing a "borrowing hydrogen" methodology, where alcohols serve as the alkylating agent in the presence of a suitable catalyst, a method noted for being atom-economic and generating water as the only byproduct. nih.govyoutube.com Protecting the more reactive amino group may be necessary to achieve selective N-alkylation on the imidazole rings. reddit.com

Table 1: Representative N-Alkylation Reactions on Imidazole Scaffolds This table presents generalized conditions for N-alkylation based on common imidazole chemistry, as direct examples for this compound are not readily available in the literature.

| Reagent | Typical Conditions | Potential Product Type | Reference for Analogy |

|---|---|---|---|

| Alkyl Halide (e.g., CH₃I, BnBr) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetonitrile) | Mono- or Di-N-alkylated imidazole | nih.govyoutube.com |

| Alcohol (e.g., Benzyl alcohol) | Ru or Ir catalyst, Heat | Mono-N-alkylated imidazole | nih.gov |

| Aryl Boronic Acid | Cu catalyst, Base, O₂ or air | N-arylated imidazole | mdpi.com |

Formation of Bridged and Fused Ring Systems

The proximate positioning of the two imidazole rings allows for the construction of bridged derivatives. Reacting this compound with bifunctional electrophiles, such as dihaloalkanes (e.g., 1,2-dibromoethane (B42909) or 1,3-dibromopropane), can lead to the formation of novel fused polycyclic systems. acs.org These reactions typically involve the N-alkylation of one nitrogen atom from each imidazole ring, creating a new connecting ring. Such transformations have been successfully applied to 2,2'-biimidazole (B1206591) systems to create rigid ligands for coordination chemistry, suggesting a viable strategy for derivatizing the target compound. acs.org

Furthermore, the amino group, in conjunction with an adjacent imidazole nitrogen, can participate in cyclization reactions. For instance, condensation with α,β-unsaturated ketones or other suitable reagents could yield fused pyrimidine (B1678525) or diazepine (B8756704) rings, significantly altering the core scaffold.

Scale-Up Considerations for Academic Research

Transitioning the synthesis of this compound and its derivatives from small-scale discovery to larger quantities suitable for extensive academic investigation presents several challenges related to synthesis, stability, and purification.

Synthetic Route and Process Optimization

Compound Stability and Handling

Aminoimidazoles are often reported to be unstable compounds that can decompose upon exposure to air or during purification. acs.org The target molecule, possessing a free amino group, is likely susceptible to oxidative degradation. For larger-scale work, this instability requires rigorous control of the reaction atmosphere, likely necessitating the use of inert gases like nitrogen or argon throughout the synthesis and purification process. The thermal stability of intermediates and the final product must also be assessed to prevent decomposition during heated reactions or solvent removal.

Purification of a Highly Polar Product

The structure of this compound, with two imidazole rings and an amino group, renders it a highly polar and basic compound. nih.gov Such molecules are notoriously difficult to purify via traditional normal-phase column chromatography on silica (B1680970) gel, often exhibiting poor mobility and significant tailing or "streaking," which leads to poor separation and cross-contamination of fractions. reddit.com

For academic-scale purification, several alternative strategies may be employed:

Reverse-Phase Chromatography: This is often the method of choice for polar compounds. Using a C18-functionalized silica column with gradients of water and organic solvents like acetonitrile (B52724) or methanol (B129727) can provide effective separation. researchgate.netnih.gov Adding modifiers such as trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by protonating the basic nitrogens.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar compounds that have little or no retention in reverse-phase. It uses a polar stationary phase (like amine-bonded silica) with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of a polar solvent, like water. biotage.com

Crystallization: If the compound is a solid, crystallization can be a highly effective and scalable purification method. This may involve forming a salt (e.g., hydrochloride or picrate) to improve the crystalline nature of the material, followed by recrystallization from a suitable solvent system. acs.org

Ion-Exchange Chromatography: Given the basic nature of the imidazole and amino groups, ion-exchange chromatography represents another viable purification route. researchgate.net

Table 2: Comparison of Purification Techniques for Polar Heterocycles

| Technique | Principle | Advantages for Scale-Up | Disadvantages for Scale-Up | Reference for Analogy |

|---|---|---|---|---|

| Normal-Phase Silica Gel | Adsorption based on polarity | Inexpensive, widely available | Poor resolution, streaking, low recovery for highly polar/basic compounds | reddit.com |

| Reverse-Phase (C18) | Partitioning based on hydrophobicity | Excellent for many polar compounds, good resolution | Higher cost, requires large volumes of aqueous solvents, removal of water is energy-intensive | nih.gov |

| HILIC | Partitioning into an adsorbed water layer | Excellent retention for very polar compounds | Sensitive to water content, can have long equilibration times | biotage.com |

| Crystallization/Salt Formation | Differential solubility | Potentially very high purity, highly scalable, cost-effective | Compound must be crystalline, requires screening for suitable solvents/salts | masterorganicchemistry.com |

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the detailed computational and theoretical characterization of the compound “this compound” that would be necessary to fully address the sections and subsections of the requested article.

While computational methods such as Density Functional Theory (DFT), ab initio calculations, and Molecular Dynamics (MD) simulations are widely used to study the electronic structure, reactivity, conformation, and other properties of imidazole-based compounds, the search results did not yield specific studies, data tables, or detailed findings for "this compound" itself.

The existing literature covers a broad range of imidazole derivatives, including:

General studies on the tautomerism and conformational analysis of the imidazole ring.

DFT and photophysical studies on more complex, substituted imidazole hybrids.

Molecular dynamics simulations of imidazole's interactions with other molecules in solution.

However, applying these general findings to "this compound" without specific research on this molecule would be speculative and would not meet the requirement for scientifically accurate and detailed information focused solely on the target compound. Therefore, it is not possible to generate the requested article with the required level of scientific rigor and specificity at this time.

Based on the conducted research, there is a significant lack of specific scientific literature detailing the coordination chemistry of the precise compound "this compound." While extensive information exists on the coordination of various imidazole derivatives with transition metals, the search did not yield specific data for the requested molecule that would be necessary to populate the detailed outline provided.

General principles of imidazole coordination chemistry suggest that this compound would likely act as a chelating ligand, coordinating with transition metals through the nitrogen atoms of its imidazole rings and potentially the amino group. However, without specific studies on this ligand, any detailed discussion on its chelation modes, the synthesis and structure of its specific metal complexes, its electronic and magnetic properties, catalytic applications, or luminescent and sensing properties would be speculative.

Therefore, this article cannot be generated as requested due to the absence of specific research findings for "this compound" in the public domain. To provide a scientifically accurate and verifiable article, published data on the synthesis, characterization, and application of its metal complexes are required.

Mechanistic Investigations of 4 Amino 5 Imidazol 2 Yl Imidazole in Biological Systems in Vitro/in Silico

Molecular Recognition and Binding Interactions with Biomolecules

The interaction of small molecules with biological macromolecules is the foundational step for their pharmacological effects. Computational methods like protein-ligand docking and molecular dynamics simulations are pivotal in elucidating these interactions at an atomic level.

Protein-Ligand Docking and Molecular Dynamics

Currently, there is a notable lack of specific protein-ligand docking and molecular dynamics simulation studies published for the compound 4-Amino-5-(imidazol-2-yl)imidazole. However, the broader class of imidazole (B134444) derivatives has been extensively studied using these computational techniques. For instance, molecular docking studies on various imidazole derivatives have revealed their potential to bind to a range of protein targets. researchgate.netnih.govnih.govajchem-a.com These studies often highlight the importance of the imidazole core in forming key interactions, such as hydrogen bonds and pi-stacking, within the active sites of proteins. researchgate.netwikipedia.org

Molecular dynamics simulations on related 4-aminoquinoline (B48711) imidazole analogues have been used to assess the stability of the ligand-protein complex over time. researchgate.net Such simulations provide insights into the flexibility of the ligand and the protein, as well as the persistence of crucial intermolecular interactions. researchgate.net While these findings relate to derivatives, they suggest a methodological framework that could be applied to understand the potential biomolecular interactions of this compound.

Nucleic Acid Interaction Studies

Enzymatic Inhibition Mechanisms of this compound and its Derivatives

The imidazole moiety is a common feature in many enzyme inhibitors. Various derivatives have been shown to inhibit a wide array of enzymes through different mechanisms.

A study on imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids demonstrated their role as substrate-dependent modulators of insulin-degrading enzyme (IDE). nih.gov One of the derivatives was found to inhibit the hydrolysis of amyloid-β1–40 by IDE with an IC50 value of 3.1 ± 2.0 µM. nih.gov In contrast, it promoted the hydrolysis of insulin (B600854) and IGF-II, indicating a complex modulatory effect. nih.gov

Furthermore, asymmetric imidazole-4,5-dicarboxamide derivatives have been designed and evaluated as inhibitors of the SARS-CoV-2 main protease. rsc.org The most potent of these derivatives exhibited an IC50 of 4.79 ± 1.37 μM. rsc.org Enzyme kinetic and molecular docking studies suggested that these compounds interact with the active site of the enzyme. rsc.org

The drug Nirogacestat, which contains an imidazole moiety, is a selective gamma-secretase inhibitor. wikipedia.org Cryogenic electron microscopy has shown that it binds to the presenilin 1 catalytic subunit, forming hydrogen bonds and selectively obstructing the Notch cleavage site. wikipedia.org

Modulation of Receptor Activity at the Molecular Level

Imidazole-containing compounds have been identified as modulators for various receptors, including serotonin (B10506) and imidazoline (B1206853) receptors.

Research into imidazoles as serotonin receptor modulators has provided insights into their structure-activity relationships. nih.gov For example, certain imidazole derivatives have been developed as potent 5-HT1A/B/D receptor antagonists. nih.gov The imidazole ring is often crucial for the interaction with the receptor's binding pocket.

Imidazoline receptors are another important target for imidazole-based ligands. nih.gov Selective I2 imidazoline receptor ligands have been developed and studied for their potential therapeutic effects. nih.gov Although the endogenous ligand for these receptors is still under investigation, synthetic imidazole compounds have been instrumental in characterizing their function. nih.gov

A patent for amino methyl imidazoles describes them as ligands for C5a receptors, acting as neutral antagonists or inverse agonists. google.com However, there is no specific data available on the modulation of receptor activity by this compound itself.

Cellular Uptake and Subcellular Localization Studies (In Vitro models)

Detailed studies on the cellular uptake and subcellular localization of this compound in in vitro models have not been reported. Research on other imidazole derivatives has shown that their cellular activity is dependent on their ability to cross cell membranes and reach their intracellular targets. For instance, the cytotoxic effects of certain imidazole derivatives on cancer cell lines imply their successful cellular uptake. nih.govnih.gov The physicochemical properties of a compound, such as its lipophilicity and charge, play a significant role in these processes. Without specific studies, the cellular transport mechanisms and ultimate subcellular destination of this compound remain unknown.

Metabolic Transformation Pathways (In Vitro enzymatic models)

The metabolic fate of a compound is a critical determinant of its bioavailability and duration of action. In vitro models, such as liver microsomes, are commonly used to investigate metabolic pathways.

A study on the metabolism of 4-amino-5-imidazolecarboxamide, a structurally related compound, in rat liver preparations was conducted as early as 1953. nih.gov This historical research indicates an early interest in the metabolic pathways of such molecules. More recent studies on other imidazole derivatives have utilized human liver microsomes to assess their metabolic stability. nih.gov For example, some imidazole-based compounds have been shown to have favorable cytochrome P450 isoenzyme profiles, suggesting good metabolic stability. nih.gov

However, specific studies detailing the metabolic transformation pathways of this compound using in vitro enzymatic models are not available in the current literature. Therefore, its metabolic profile, including potential metabolites and the enzymes involved in its biotransformation, has yet to be determined.

Applications of 4 Amino 5 Imidazol 2 Yl Imidazole in Advanced Materials Science

Incorporation into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The bifunctional and multidentate nature of 4-Amino-5-(imidazol-2-yl)imidazole makes it an excellent candidate as a linker molecule for the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). The two imidazole (B134444) rings can coordinate with metal ions to form the nodes of a MOF, while the amino group can either be a secondary coordination site or a point for post-synthetic modification.

In the context of MOFs, ligands containing imidazole moieties are widely used due to their ability to form stable coordination bonds with a variety of metal centers, including zinc(II) and cadmium(II). The resulting frameworks often exhibit high thermal stability and porosity, which are crucial for applications in gas storage, separation, and catalysis. For instance, zeolitic imidazolate frameworks (ZIFs), a subclass of MOFs, are constructed from transition metal ions linked by imidazolate units and are known for their chemical robustness and catalytic activity. The presence of an additional amino group in this compound could introduce basic sites within the pores of a MOF, enhancing its selectivity for acidic gases like CO2 or its catalytic activity for base-catalyzed reactions. A study on imidazole-regulated Cu@MOFs demonstrated that imidazole-containing molecules can enhance the laccase-like activity of the nanozyme, suggesting the potential for functionalized imidazoles in catalytic MOFs.

Similarly, in COFs, which are crystalline porous polymers formed from organic linkers, this compound can serve as a multifunctional building block. The condensation reaction between its amino group and aldehydes is a common method for forming stable imine-linked COFs. These materials are noted for their high stability compared to boronate ester-linked COFs, making them suitable for a broader range of applications. An imidazole-based COF was shown to be highly efficient for sunlight-driven uranium extraction from seawater, highlighting the potential of such materials in environmental remediation. The incorporation of the this compound moiety could lead to COFs with tailored pore environments and enhanced performance in areas like selective adsorption and catalysis. For example, a COF with imidazole modifications was synthesized and used as an electrocatalyst for the oxygen evolution reaction, demonstrating the utility of imidazole functionalities in electrochemical applications.

Table 1: Potential Advantages of this compound in MOFs and COFs

| Feature | Potential Advantage in MOFs | Potential Advantage in COFs |

| Di-imidazole Core | Strong coordination with metal ions, formation of robust frameworks. | Rigid building block for creating porous, crystalline structures. |

| Amino Group | Introduction of basic sites, post-synthetic modification handle. | Reactive site for forming stable imine or amide linkages. |

| N-rich Heterocycle | Enhanced affinity for specific guest molecules (e.g., CO2). | Potential for high nitrogen content, useful for catalysis and energy storage. |

Functionalization of Surfaces and Nanomaterials with this compound

The imidazole and amino functionalities of this compound make it a versatile ligand for the surface modification of various materials, including nanoparticles and flat surfaces. This functionalization can impart new properties to the material, such as enhanced catalytic activity, sensing capabilities, or biocompatibility.

Imidazole derivatives have been successfully used to stabilize metal nanoparticles (NPs) of palladium, platinum, gold, and silver. These imidazole-stabilized NPs can exhibit improved catalytic performance and can be used in sensing applications. For example, 1-(3-aminopropyl)imidazole (B109541) has been used to functionalize porous graphene oxide nanosheets, which were then decorated with palladium nanoparticles for use in oxidative amidation reactions. The amino group of this compound provides a convenient anchor point for covalent attachment to surfaces, while the imidazole rings can coordinate with metal ions or participate in specific interactions with target molecules.

The ability of imidazole-functionalized materials to act as sensors is another significant area of research. Hydroxy- and imidazole-functionalized nanoparticles have been shown to work synergistically to catalyze silica (B1680970) formation. Furthermore, imidazole-functionalized magnetic nanoparticles have been synthesized for various applications. The dual functionality of this compound could lead to the development of highly selective and sensitive chemical sensors. For instance, the imidazole moieties can act as recognition sites for metal ions, while the amino group can be used to tune the electronic properties of the sensor or to immobilize it on a transducer surface.

Development of Polymeric Materials Containing this compound Moieties

Incorporating this compound into polymer chains can lead to materials with unique thermal, mechanical, and functional properties. The compound can be introduced either into the polymer backbone or as a pendant group, depending on the desired material characteristics.

Polymers containing imidazole units in their main chain, such as poly(imidazole-2,5-diyl)s, are π-conjugated systems with interesting chemical properties, including acid-base reactivity and metal-complex forming capabilities. The synthesis of such polymers allows for the creation of materials with potential applications in electronics and catalysis. The di-imidazole structure of this compound could be used to synthesize novel conjugated polymers with extended π-systems.

Alternatively, the amino group of this compound allows it to be incorporated as a monomer in the synthesis of various polymers. For instance, polymers with imidazole groups in the side chain have been extensively studied as polymer catalysts. The synthesis of poly(1-vinyl imidazole) via controlled radical polymerization has expanded the potential applications of vinyl imidazole-based materials in fields such as catalysis and membrane technology. Similarly, 4(5)-Vinylimidazole has been synthesized and polymerized to create imidazole-containing polymers. By analogy, this compound could be modified to introduce a polymerizable group, enabling its incorporation into a wide range of polymer architectures. Such polymers could find use as ion-exchange resins, chelating agents for heavy metal removal, or as precursors for carbon materials with high nitrogen content.

Photofunctional Materials Design based on this compound

The inherent electronic structure of the imidazole ring makes it a valuable component in the design of photofunctional materials, including fluorescent sensors and organic light-emitting diodes (OLEDs). The strategic substitution of the imidazole core can be used to tune the photophysical properties of the resulting molecules.

Imidazole-based compounds have been explored as fluorescent chemosensors for the detection of various analytes, including metal ions. The fluorescence of these sensors can be modulated by the binding of the target analyte to the imidazole nitrogen atoms. The presence of both amino and di-imidazole moieties in this compound could lead to the development of ratiometric or "turn-on" fluorescent sensors with high selectivity and sensitivity. For example, imidazole derivatives have been shown to exhibit aggregation-induced emission (AIE), a phenomenon where fluorescence is enhanced in the aggregated or solid state, which is highly desirable for various optoelectronic applications.

In the field of OLEDs, imidazole-based materials have been investigated as emitters and host materials. For instance, triphenylamino-substituted tetraarylimidazoles have been synthesized and shown to be amorphous, thermally stable, and deep blue fluorescent materials suitable for solution-processable OLEDs. The electron-rich nature of the this compound core, combined with the potential for derivatization, makes it a promising scaffold for designing new emitters with high quantum yields and tunable emission colors. The study of triphenylamine-imidazole derivatives has also revealed their potential as fluorescent molecular photoswitches, where light induces a reversible change in their fluorescence properties.

Table 2: Photophysical Properties of Selected Imidazole-Based Materials

| Compound/Material | Application | Key Photophysical Property |

| Triphenylamino-substituted tetraarylimidazole | OLED Emitter | Deep blue fluorescence |

| Benzoxazolyl-imidazole conjugates | AIEgens | Aggregation-induced emission |

| Triphenylamine-imidazole derivatives | Molecular Photoswitch | Reversible fluorescence switching |

| Imidazole-based chemosensors | Ion Detection | Fluorescence quenching or enhancement upon ion binding |

Electrochemical Applications of this compound-Based Materials

The electrochemical activity of imidazole-containing compounds makes them attractive for a range of applications, particularly in the development of electrochemical sensors and as components in electroactive materials.

Aminoimidazole-containing compounds have been identified as a class of electroactive molecules that can be detected with high sensitivity using amperometric electrochemical detection. This intrinsic electroactivity can be harnessed for the development of electrochemical sensors. For example, potentiometric sensors based on imidazole derivatives have been fabricated for the determination of various analytes. The this compound molecule, with its multiple nitrogen atoms, can be expected to undergo oxidation or reduction at specific potentials, providing a basis for electrochemical sensing.

Furthermore, materials incorporating this moiety can be used to modify electrode surfaces to enhance their electrocatalytic activity or to create selective recognition layers. For instance, a cobalt-containing MOF with a linear bis-imidazole ligand exhibited interesting electrochemical and electrocatalytic properties. The ability of the imidazole rings to coordinate with metal ions, coupled with the electronic properties of the amino group, could lead to the design of efficient electrocatalysts for reactions such as oxygen reduction, oxygen evolution, or CO2 reduction. Research on the electrochemical synthesis of benzimidazoles has also provided insights into the redox behavior of related heterocyclic systems.

Structure Activity/property Relationships Sar/spr of 4 Amino 5 Imidazol 2 Yl Imidazole Analogs

Design Principles for Structural Modification

The design of analogs based on the imidazole (B134444) framework is guided by several key principles aimed at optimizing their biological activity and physicochemical properties. A primary strategy involves the modification of substituents at various positions on the imidazole ring to modulate interactions with biological targets.

Key design principles include:

Targeted Substitutions: The substitution pattern on the imidazole ring significantly influences biological activity. For instance, in a series of 4(5)-aryl-2-amino-1H-imidazoles, the nature and position of substituents on the aryl group, as well as modifications at the N1 position, have a major impact on their efficacy as biofilm inhibitors.

Introduction of Functional Groups: The incorporation of specific functional groups is a critical design tactic. For example, the presence of a carboxylic acid, a tertiary amine, and the imidazole core itself were found to be essential for the activity of certain imidazole-derived inhibitors of human Insulin-Degrading Enzyme (IDE). nih.gov In this series, the methyl ester was successfully optimized to an amide or a 1,2,4-oxadiazole (B8745197) to improve activity and other drug-like properties. nih.gov

Conformational Control: Modifications are often designed to lock the molecule into a specific, biologically active conformation. This can be achieved by introducing bulky groups or creating cyclic structures.

Modulation of Physicochemical Properties: Structural modifications are strategically employed to fine-tune properties such as solubility, lipophilicity (LogP), and metabolic stability. For example, in a study of imidazole-derived IDE inhibitors, compounds were optimized for solubility and stability in plasma and microsomes through structural changes. nih.gov

The synthesis of novel derivatives often involves multi-step procedures. For example, asymmetric imidazole-4,5-dicarboxamide derivatives have been synthesized through a four-step process starting from benzimidazole (B57391) or 2-methylbenzimidazole. rsc.org This highlights the synthetic accessibility for creating diverse analogs for SAR studies.

Systematic Derivatization and Property Correlation

Systematic derivatization is a cornerstone of SAR and SPR studies, allowing for a detailed correlation between structural changes and resulting properties. This involves creating a library of compounds where specific parts of the molecule are methodically altered.

For example, in the development of imidazole-based quorum sensing modulators, systematic changes to the molecule are made to interfere with bacterial communication. nih.gov Similarly, a study on imidazole-derived IDE inhibitors involved the synthesis of 48 analogs to explore the SAR. nih.gov This systematic approach revealed that while certain groups like the carboxylic acid and imidazole were critical, others like the methyl ester could be modified to enhance properties. nih.gov

A common practice is the N-alkylation of the imidazole core. Synthesis of N-alkylated imidazole derivatives has been explored to generate compounds with potential antibacterial activity. mdpi.com Another approach involves the derivatization of the amino group. For instance, the reaction of 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine with sulfonyl chlorides leads to the formation of N-sulfonylated derivatives, demonstrating how both the imine and secondary amine groups can be functionalized. nih.gov

The correlation of these systematic changes with biological activity is then quantified. The following table illustrates a hypothetical correlation for a series of analogs based on findings in related imidazole compounds.

| Modification | Position | Substituent | Observed Effect on Activity |

| Aryl Ring Substitution | C4/C5 | Electron-withdrawing group | Increased inhibitory activity |

| N-alkylation | N1 | Long alkyl chain | Decreased aqueous solubility |

| Amine Derivatization | C2-amino | Acetylation | Altered target binding affinity |

| Imidazole Core | - | Replacement with Triazole | Modified metabolic stability |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models provide a mathematical framework to correlate the chemical structure of compounds with their biological activity or physicochemical properties. These models are invaluable for predicting the activity of new derivatives and for understanding the key molecular features driving their function.

Several QSAR studies on imidazole derivatives have been successfully conducted:

For Antifungal Agents: A QSAR study on imidazole derivatives as 14α-demethylase inhibitors identified the importance of atomic van der Waals volumes and atomic Sanderson electronegativities. The most significant descriptors included R6u, RDF030v, Mor25v, GATs5e, and R5e+. researchgate.nettubitak.gov.tr

For Anticancer Agents: In a study of imidazole derivatives as inhibitors of the MCF-7 breast cancer cell line, a 3D-QSAR model was developed. This model achieved a regression coefficient (r²) of 0.81 and a cross-validation regression coefficient (q²) of 0.51, indicating a reliable predictive capability. frontiersin.org

For Cruzain Inhibitors: For a series of imidazole-based cruzain inhibitors, predictive hologram QSAR (HQSAR) and AutoQSAR models were built with high predictive power (r²pred = 0.80 and q² = 0.90, respectively). nih.gov

These models often use descriptors calculated from the molecular structure, such as those related to shape, electronics, and hydrophobicity. The general form of a QSAR equation can be represented as:

Activity = c₀ + c₁ * Descriptor₁ + c₂ * Descriptor₂ + ...

The following table presents an example of descriptors that could be used in a QSAR model for imidazole analogs.

| Descriptor Type | Example Descriptor | Potential Correlation with Activity |

| Electronic | Dipole Moment | Influences polar interactions with the target. |

| Steric/Topological | Molecular Volume | Relates to the fit within a binding pocket. |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions. |

| 3D-Field Based (CoMFA/CoMSIA) | Electrostatic Fields | Maps regions where positive or negative potential is favorable for activity. |

The development of these models is a robust strategy that can be applied to the discovery of novel inhibitors for various targets, including HIV-1 reverse transcriptase. nih.gov

Impact of Isosteric Replacements on Molecular Functionality

Isosteric and bioisosteric replacements involve substituting an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of improving the compound's activity, selectivity, or pharmacokinetic profile. cambridgemedchemconsulting.comnih.gov This is a widely used strategy in medicinal chemistry. researchgate.net

Key examples of isosteric replacements in scaffolds analogous to 4-Amino-5-(imidazol-2-yl)imidazole include:

Ring Replacements: The phenyl ring is often replaced by other aromatic systems like pyridyl or thiophene (B33073) to explore different electronic distributions and potential new interactions with the target protein. cambridgemedchemconsulting.com

Functional Group Mimics: Carboxylic acid groups, which are often important for binding but can have poor pharmacokinetic properties, can be replaced with bioisosteres like tetrazoles. nih.gov

Amide Bond Isosteres: The amide bond is a common feature in bioactive molecules, and its replacement is a key strategy in designing analogs of signaling molecules to modulate quorum sensing in bacteria. nih.gov

Thiazole to Oxazole Replacement: In a series of antimicrobial agents, the isosteric replacement of a 2-aminothiazole (B372263) (2-AMT) core with a 2-aminooxazole (2-AMO) core was investigated. mdpi.com The oxazole-containing compounds generally showed significantly increased hydrophilicity and water solubility, and for some derivatives, this led to a significant improvement in antimycobacterial activity. mdpi.com

The impact of these replacements can be summarized in the following table:

| Original Group | Isosteric Replacement | Observed Impact | Reference |

| 2-Aminothiazole | 2-Aminooxazole | Increased hydrophilicity/solubility, improved antimycobacterial activity. | mdpi.com |

| Carboxylic Acid | Tetrazole | Maintained or improved biological activity with potentially better drug-like properties. | nih.gov |

| Hydrogen | Fluorine | Can enhance binding potency and alter metabolic stability. | nih.gov |

| Phenyl | Pyridyl | Modifies hydrogen bonding capacity and electronic properties. | cambridgemedchemconsulting.com |

Chemoinformatic Approaches to Explore the Chemical Space of this compound Derivatives

Chemoinformatics employs computational methods to analyze and predict the properties of chemical compounds, enabling the efficient exploration of the vast chemical space of potential derivatives. nih.gov These approaches are crucial for modern drug discovery.

Key chemoinformatic techniques applied to imidazole analogs include:

Virtual Screening and Molecular Docking: These methods are used to predict how a ligand will bind to a receptor. For instance, docking studies on imidazole derivatives against the 14α-demethylase enzyme helped to elucidate the key interactions, such as azole-heme coordination and π-π stacking, that are crucial for inhibitory activity. researchgate.nettubitak.gov.tr Similarly, docking and molecular dynamics have been used to design novel imidazole derivatives as potential HIV-1 reverse transcriptase inhibitors. nih.gov

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. This model can then be used to search databases for new compounds that fit the pharmacophore.

ADMET Prediction: Chemoinformatic tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. This helps in the early identification of candidates with poor drug-like properties. nih.gov

Chemical Space Analysis: This involves mapping the properties of a library of compounds to understand their diversity and to identify areas of the chemical space that are underexplored. For a series of imidazole-based cruzain inhibitors, a combination of ligand- and structure-based design strategies, including QSAR and molecular docking, was used to explore their molecular features and guide the design of improved inhibitors. nih.gov

These computational approaches, often used in combination, provide powerful insights into the structural requirements for activity and help prioritize the synthesis of the most promising compounds. frontiersin.org

Future Research Trajectories and Interdisciplinary Perspectives for 4 Amino 5 Imidazol 2 Yl Imidazole

Exploration of Unconventional Synthetic Routes and Sustainable Methodologies

The development of novel and environmentally friendly methods for synthesizing imidazole (B134444) derivatives is a key area of ongoing research. rsc.orgresearchgate.net Future efforts concerning 4-Amino-5-(imidazol-2-yl)imidazole will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh reaction conditions and generate significant waste.

Unconventional synthetic strategies that could be explored include:

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety, scalability, and yield. This methodology could be particularly advantageous for optimizing the synthesis of complex imidazole structures.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve energy efficiency in the synthesis of imidazole derivatives. researchgate.net

Biocatalysis: The use of enzymes or whole-cell systems presents a green alternative for specific synthetic transformations. For instance, alkane-oxidizing bacteria have been shown to produce imidazol-2-yl amino acids, highlighting the potential of biological systems in imidazole synthesis. nih.gov

Photoredox Catalysis: This approach utilizes light energy to drive chemical reactions, offering mild conditions and unique reactivity patterns that could be harnessed for the construction of the this compound scaffold.

Sustainable methodologies will also be a major focus, emphasizing the use of renewable solvents, minimizing the use of protecting groups, and developing catalytic systems with high turnover numbers and recyclability. The use of deep eutectic solvents (DES) has already shown promise in the synthesis of some imidazole derivatives. rsc.org

Table 1: Comparison of Conventional and Emerging Synthetic Methodologies for Imidazole Derivatives

| Methodology | Advantages | Disadvantages | Potential for this compound |

| Conventional Batch Synthesis | Well-established, versatile. | Often requires harsh conditions, long reaction times, and generates significant waste. | Current primary approach, but with room for improvement. |

| Flow Chemistry | Precise control, enhanced safety, scalability, and yield. | Requires specialized equipment. | High potential for process optimization and large-scale production. |

| Microwave-Assisted Synthesis | Reduced reaction times, improved energy efficiency. | Can be difficult to scale up. | Promising for rapid library synthesis and optimization of reaction conditions. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Limited to specific transformations, enzyme stability can be an issue. | Could be explored for specific, stereoselective modifications of the core structure. |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity. | Can be substrate-specific, requires a light source. | Offers novel pathways for C-H functionalization and ring formation. |

Advanced Spectroscopic Probing of Dynamic Processes Involving this compound

Understanding the dynamic behavior of this compound, including tautomerism, proton transfer, and conformational changes, is crucial for elucidating its properties and reactivity. Advanced spectroscopic techniques will play a pivotal role in these investigations.

Future research could employ:

Femtosecond Transient Absorption Spectroscopy: To observe the ultrafast dynamics of excited states and photochemical reactions.

Two-Dimensional Infrared (2D-IR) Spectroscopy: To probe the vibrational coupling between different functional groups and monitor structural changes on a picosecond timescale.

Advanced Nuclear Magnetic Resonance (NMR) Techniques: Such as solid-state NMR and dynamic NMR, to characterize the structure and dynamics in different environments. For example, NMR spectroscopy has been used to study the configuration of synthesized MLN-4760 analogues, which contain an imidazole moiety. acs.org

Single-Molecule Spectroscopy: To study the behavior of individual molecules, providing insights that are often obscured in ensemble measurements.

These advanced techniques will provide a more complete picture of the molecule's behavior, which is essential for designing and optimizing its applications.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery and materials science. mdpi.com In the context of this compound, these computational tools can be leveraged for:

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI and ML algorithms can be trained on existing data to predict the biological activities or material properties of novel derivatives. nih.govusp.br This can significantly reduce the time and cost associated with synthesizing and screening large numbers of compounds.

De Novo Design: Generative models can be used to design new this compound derivatives with desired properties. mdpi.com

Prediction of Spectroscopic Properties: ML models can be trained to predict spectroscopic data, such as NMR and IR spectra, which can aid in structure elucidation and the interpretation of experimental results. acs.org

Reaction Outcome Prediction: AI can be used to predict the most likely products and yields of chemical reactions, assisting in the planning of synthetic routes.

The integration of AI and ML will enable a more rational and efficient exploration of the chemical space around this compound.

Novel Applications in Sensing and Diagnostic Technologies (non-clinical)

The imidazole scaffold is a versatile component in the design of chemical sensors due to its ability to coordinate with metal ions and participate in hydrogen bonding. mdpi.comuminho.pt The unique structure of this compound makes it a promising candidate for the development of novel sensors for non-clinical applications.

Potential applications include:

Environmental Monitoring: Sensors for the detection of heavy metal ions or organic pollutants in water and soil. Imidazole-based fluorescent probes have been developed for the detection of ions like Ag+. researchgate.net

Industrial Process Monitoring: Sensors for monitoring the concentration of specific chemicals in real-time.

Food Quality Control: Sensors for detecting spoilage markers or contaminants in food products.

Research in this area will focus on designing and synthesizing derivatives of this compound that exhibit high selectivity and sensitivity for specific analytes, often through changes in their optical or electrochemical properties. nih.gov

Table 2: Potential Non-Clinical Sensing Applications of this compound Derivatives

| Application Area | Target Analyte | Sensing Mechanism |

| Environmental Monitoring | Heavy metal ions (e.g., Cu²⁺, Fe³⁺) | Fluorescence quenching or enhancement mdpi.com |

| Industrial Process Monitoring | Specific organic molecules | Colorimetric changes nih.gov |

| Food Quality Control | Biogenic amines | Electrochemical detection |

Potential in Bio-Inspired Catalysis and Supramolecular Chemistry

The imidazole ring is a common motif in biological systems, most notably in the amino acid histidine, which plays a crucial role in enzyme catalysis. nih.gov This biological precedent suggests that this compound could serve as a scaffold for the development of novel bio-inspired catalysts.

Furthermore, the ability of the imidazole moiety to participate in hydrogen bonding and coordinate with metal ions makes it an excellent building block for supramolecular chemistry. uminho.pt Future research could explore the use of this compound in the construction of:

Self-Assembling Materials: The formation of gels, liquid crystals, and other ordered structures driven by non-covalent interactions.

Molecular Cages and Capsules: For the encapsulation and transport of guest molecules.

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the imidazole rings can coordinate with metal ions to form porous, crystalline materials with applications in gas storage, separation, and catalysis. nih.gov

The exploration of this compound in these areas could lead to the development of new functional materials with tailored properties.

Concluding Remarks and Academic Significance of 4 Amino 5 Imidazol 2 Yl Imidazole Research

Synthesis of Key Academic Findings

No academic findings specifically concerning 4-Amino-5-(imidazol-2-yl)imidazole could be located.

Broader Impact on Fundamental Chemical Sciences

Without specific research on this compound, its impact on chemical sciences cannot be assessed.

Identification of Enduring Challenges and Opportunities for Future Scholarly Endeavors

The primary challenge is the apparent lack of synthesis or study of this compound, making any discussion of future opportunities purely speculative and outside the scope of existing research.

To fulfill the user's request, published research, including synthesis, characterization, and property evaluation of this compound, would be necessary.

Q & A

Q. What is the chemical origin of 4-Amino-5-(imidazol-2-yl)imidazole, and how is it formed in DNA?

- Methodological Answer : this compound arises from the pyrimidine ring-opening rearrangement of 1,N⁶-ethenoadenine (εAde), a DNA adduct induced by vinyl chloride exposure. This transformation occurs under physiological conditions (neutral pH, 37°C) and increases mutagenic potency ~20-fold compared to εAde . Key experimental steps to confirm this pathway include:

- Synthesis of εAde-containing oligonucleotides via enzymatic ligation (e.g., T4 RNA ligase) to avoid alkaline degradation.

- Incubation of εAde-adducted DNA under simulated physiological conditions, followed by HPLC or mass spectrometry to detect the rearrangement product .

Q. What methodologies are used to detect and quantify this compound in biological samples?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantifies the lesion via selective ion monitoring (SIM) after enzymatic digestion of DNA and solid-phase extraction .

- Oligonucleotide Transfection Assays : Adducted single-stranded M13 phage genomes are transfected into E. coli (e.g., strain AB1157) to measure survival reduction and mutation frequencies. For example, this compound reduces phage survival by 97% and induces primarily A→T transversions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.